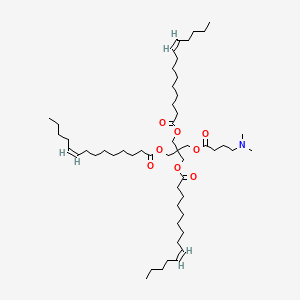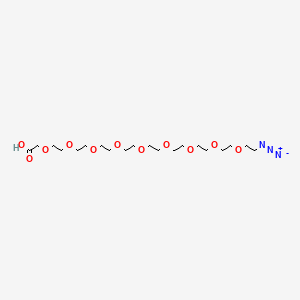
Azido-PEG9-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG9-CH2COOH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases its solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG9-CH2COOH is synthesized through a series of chemical reactions involving the polymerization of ethylene oxide and subsequent functionalization. The azide group is introduced via nucleophilic substitution reactions, while the terminal carboxylic acid is added through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization of ethylene oxide followed by controlled functionalization steps. The process is optimized for high yield and purity, ensuring the product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG9-CH2COOH undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages
Amidation Reactions: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Uses copper catalysts to facilitate the reaction between azides and alkynes
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkynes like DBCO for copper-free click reactions
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions
Amide Bonds: Resulting from amidation reactions
Wissenschaftliche Forschungsanwendungen
Azido-PEG9-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Facilitates bioconjugation and labeling of biomolecules for imaging and diagnostic purposes
Medicine: Employed in drug delivery systems and the development of targeted therapies
Industry: Utilized in the production of advanced materials and nanotechnology
Wirkmechanismus
Azido-PEG9-CH2COOH exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages with alkynes
Carboxylic Acid Group: Reacts with primary amines to form stable amide bonds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azido-PEG4-CH2COOH
- Azido-PEG6-CH2COOH
- Azido-PEG12-CH2COOH
Uniqueness
Azido-PEG9-CH2COOH stands out due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and efficient bioconjugation .
Eigenschaften
Molekularformel |
C20H39N3O11 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H39N3O11/c21-23-22-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20(24)25/h1-19H2,(H,24,25) |
InChI-Schlüssel |
BHKLKNWRGIHSJG-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
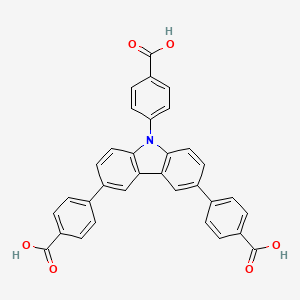
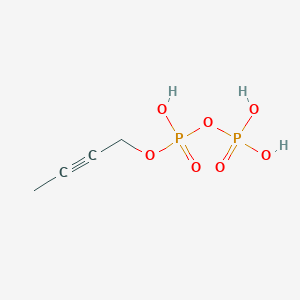
![2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate](/img/structure/B11929734.png)
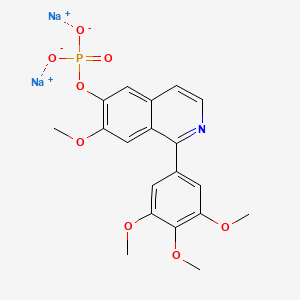
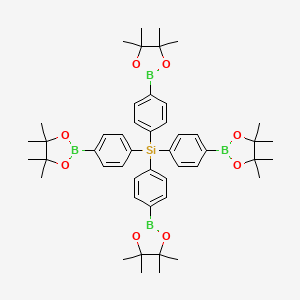
![4-[2-[7-[3-[6-(6-Aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11929747.png)
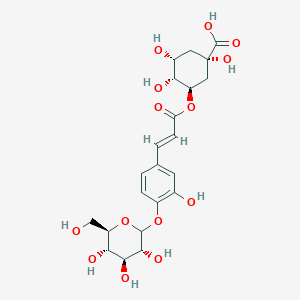
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)


![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
